rac-(3R,4R)-3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol
Description
rac-(3R,4R)-3-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol is a chiral benzopyran derivative featuring a bromine substituent at position 3 and a hydroxyl group at position 3. Its racemic nature (rac-) indicates a 1:1 mixture of enantiomers, which may influence its physicochemical and biological properties. Benzopyrans are privileged scaffolds in medicinal chemistry due to their structural versatility and presence in bioactive molecules. This compound’s molecular formula is C₉H₉BrO₂, with a molecular weight of 229.07 g/mol .
Properties
CAS No. |
1820580-17-3 |
|---|---|
Molecular Formula |
C9H9BrO2 |
Molecular Weight |
229.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the bromination of a suitable precursor, followed by cyclization to form the benzopyran ring. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, is crucial in industrial settings to maintain product consistency and quality.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4R)-3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 3-bromo-3,4-dihydro-2H-1-benzopyran-4-one.
Reduction: Formation of 3,4-dihydro-2H-1-benzopyran-4-ol.
Substitution: Formation of various substituted benzopyran derivatives, depending on the nucleophile used.
Scientific Research Applications
rac-(3R,4R)-3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(3R,4R)-3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues Overview
The following compounds share the benzopyran/benzothiopyran core but differ in substituents, heteroatoms, or stereochemistry:
Key Comparative Analysis
Substituent Position and Electronic Effects
- Bromine vs. Fluorine, being smaller and highly electronegative, may enhance metabolic stability in the 7-fluoro derivative .
- Hydroxyl vs. Carboxylic Acid : The hydroxyl group in the target compound enables hydrogen bonding, while the carboxylic acid in the C4-carboxy analogue increases hydrophilicity and acidity (pKa ~4-5) .
Heteroatom Substitution
- Oxygen vs. Sulfur : Replacing oxygen with sulfur in the benzothiopyran analogue (CAS 1305712-23-5) increases molecular weight (245.14 g/mol) and alters ring conformation due to sulfur’s larger atomic radius. Sulfur’s lower electronegativity may enhance nucleophilicity .
Stereochemical Considerations
Research Implications
- Synthetic Utility : Brominated benzopyrans serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine-substituted derivatives are explored for PET imaging .
Biological Activity
The compound rac-(3R,4R)-3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol, also known as trans-3-bromo-3,4-dihydro-2H-chromen-4-ol, is a member of the benzopyran family. This class of compounds has garnered significant interest due to their diverse biological activities, including potential therapeutic applications in various medical fields. This article provides a detailed overview of the biological activity of this specific compound, supported by data tables and relevant research findings.
- Molecular Formula : C9H9BrO2
- Molecular Weight : 227.07 g/mol
- SMILES Notation : C1C@@HBr
- InChI Key : IRKFPBGYQHADRB-CBAPKCEASA-N
Biological Activity Overview
The biological activity of this compound has been investigated primarily in relation to its effects on smooth muscle relaxation and potential neuropharmacological effects.
Smooth Muscle Relaxation
Research indicates that derivatives of benzopyrans exhibit relaxant properties on smooth muscle tissues. Studies have shown that compounds related to cromakalim, a well-known potassium channel opener, demonstrate enhanced relaxant activity in isolated tracheal spirals from guinea pigs. The rank order of potency for various substituents has been established, suggesting that the structural modifications significantly influence biological activity .
Study 1: Relaxant Activity in Guinea Pig Trachea
A comparative study evaluated the relaxant effects of various benzopyran derivatives, including this compound. The findings suggested that this compound could act as a potassium channel opener similar to cromakalim, enhancing relaxation responses in smooth muscle tissues .
Study 2: Neuropharmacological Effects
Another study focused on the anxiolytic properties of 3-amino derivatives of benzopyrans. While not directly testing this compound, it provided insights into the potential for similar compounds to exhibit significant affinity for serotonin receptors (5-HT1A), which are crucial for anxiety modulation . The results indicated that structural modifications could lead to compounds with enhanced receptor selectivity and agonistic activity.
Table 1: Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 228.98587 | 137.9 |
| [M+Na]+ | 250.96781 | 142.0 |
| [M+NH4]+ | 246.01241 | 143.8 |
| [M+K]+ | 266.94175 | 142.0 |
| [M-H]- | 226.97131 | 140.2 |
Table 2: Relaxant Activity Comparison
| Compound Name | Relaxation Potency (relative to cromakalim) |
|---|---|
| rac-(3R,4R)-3-bromo-3,4-dihydro-2H-benzopyran | Enhanced |
| Cromakalim | Standard |
| Other Analogues | Varied (CF3 > CN > C2H5 > CH3) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
